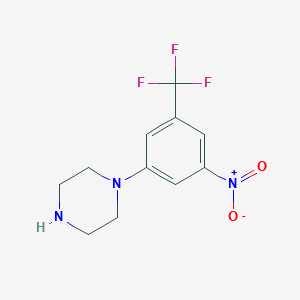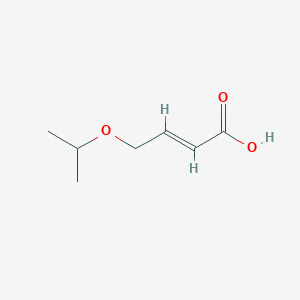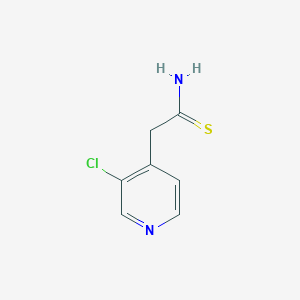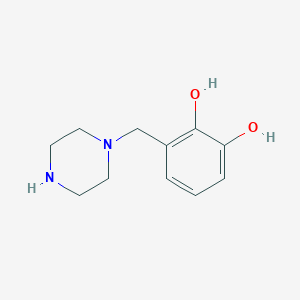
2-Nitro-6-(piperazin-1-ylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a piperazine moiety and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(piperazin-1-yl)methyl]benzene-1,2-diol typically involves the reaction of a benzene derivative with a piperazine derivative. One common method includes the nucleophilic substitution reaction where a benzene ring substituted with a leaving group (such as a halide) reacts with piperazine under basic conditions. The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
化学反应分析
Types of Reactions
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperazine ring.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated or modified piperazine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-[(piperazin-1-yl)methyl]benzene-1,2-diol involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzene ring.
3-(Piperazin-1-yl)-1,2-benzoxazole: Contains a benzoxazole ring.
3-(Piperazin-1-yl)-1,2-benzimidazole: Contains a benzimidazole ring.
Uniqueness
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol is unique due to the presence of both the piperazine moiety and the hydroxyl groups on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
3-(piperazin-1-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-1-2-9(11(10)15)8-13-6-4-12-5-7-13/h1-3,12,14-15H,4-8H2 |
InChI 键 |
FNOVBZBCLHSCKO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


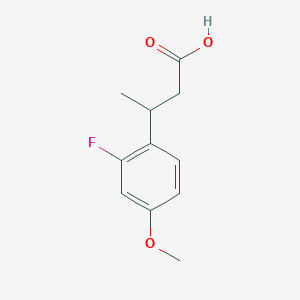
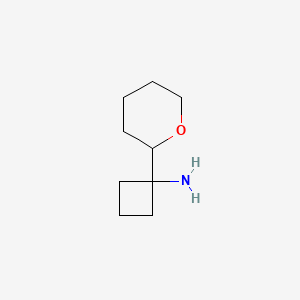
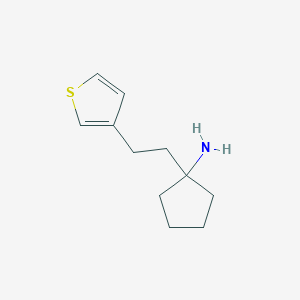
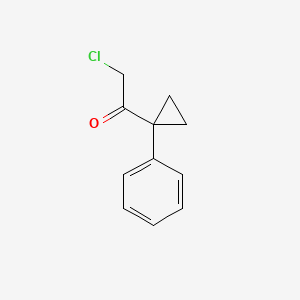
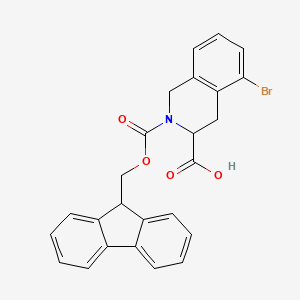
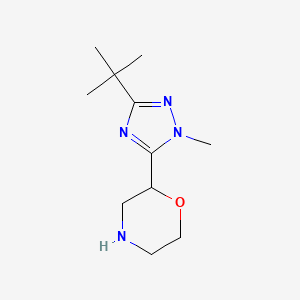
![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
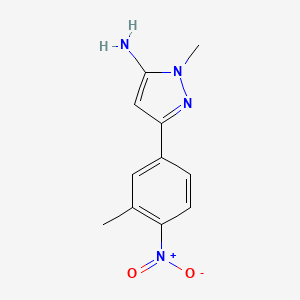
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)

![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
